molecular formula C20H28O2 B185926 Coronarin A CAS No. 119188-33-9

Coronarin A

Katalognummer B185926
CAS-Nummer: 119188-33-9
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: RHCBUXSXDFNUAG-UDMCIFMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum . It has been found to exhibit good growth inhibition activities on HUVEC proliferation .


Synthesis Analysis

Coronarin A has been synthesized from sclareolide and exhibits good growth inhibition activities on HUVEC proliferation . Another study showed that Coronarin A was synthesized from (+)-trans coronarin E .


Molecular Structure Analysis

The molecular formula of Coronarin A is C20H28O2 . The absolute structure of Coronarin A was determined to be 5S, 7R, 9R, 10S configurations .


Chemical Reactions Analysis

Coronarin A has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . The synthesis of Coronarin A from (+)-trans coronarin E was achieved .


Physical And Chemical Properties Analysis

Coronarin A has a molecular weight of 300.4 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Enhancing Plant Drought Tolerance

Coronarin A has been shown to enhance the drought tolerance of plants by affecting the interactions among microorganisms associated with plant roots, although the specific mechanisms remain to be fully understood .

Inhibition of HUVEC Proliferation

At a concentration of 10 micrograms per milliliter, Coronarin A exhibits significant growth inhibition activities on human umbilical vein endothelial cells (HUVEC) proliferation and suppresses growth factor-induced tube formation .

Modulation of Hepatic Glycogen Synthesis

Coronarin A has been reported to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes, suggesting potential applications in managing hepatic metabolic disorders .

Antimicrobial and Antioxidant Properties

Coronarin A is identified as having antimicrobial (both antibacterial and antifungal) and antioxidant properties, which could be beneficial in developing new therapeutic agents .

Anti-inflammatory and Analgesic Effects

Studies have found that Coronarin A possesses anti-inflammatory and analgesic effects, which could be explored for pain management and inflammatory conditions .

Cytotoxicity Against Cancer Cells

Coronarin A has demonstrated cytotoxicity against certain cancer cell lines, indicating potential applications in cancer research and treatment .

Preparation of Antibacterial Derivatives

Derivatives of Coronarin E, which is structurally related to Coronarin A, have been prepared and studied for their antibacterial activity, suggesting similar possibilities for Coronarin A derivatives .

Wirkmechanismus

Target of Action

Coronarin A, a natural compound isolated from the rhizomes of Hedychium gardnerianum, primarily targets key molecules in the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways . These targets include Akt, GSK3, MEK, ERK1/2, β-catenin, and IRS1 . These molecules play crucial roles in glycogen synthesis, gluconeogenesis, and glucose homeostasis .

Mode of Action

Coronarin A interacts with its targets to modulate their activity. It dose-dependently stimulates glycogen synthesis by increasing the phosphorylation of Akt and GSK3 . It also suppresses gluconeogenesis by increasing the phosphorylation of MEK, ERK1/2, β-catenin, and enhancing the gene expression of TCF7L2 . Furthermore, Coronarin A activates PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling via regulation of a key upstream molecule, IRS1 .

Biochemical Pathways

Coronarin A affects the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways . By decreasing the phosphorylation of mTOR and S6K1, the downstream target of mTORC1, it inhibits the serine phosphorylation of IRS1, leading to an increase in the tyrosine phosphorylation of IRS1 . This modulation of the signaling pathways impacts glycogen synthesis and gluconeogenesis, crucial processes in glucose homeostasis .

Result of Action

The molecular and cellular effects of Coronarin A’s action include the stimulation of glycogen synthesis and suppression of gluconeogenesis in hepatocytes . In type 2 diabetic ob/ob mice, chronic administration of Coronarin A significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance . This was accompanied by inhibited hepatic mTOR/S6K1 signaling and activated IRS1, along with enhanced PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways .

Action Environment

The action of Coronarin A is influenced by the biological environment in which it operates. For instance, its effects on glycogen synthesis and gluconeogenesis occur in the specific context of hepatocytes

Safety and Hazards

The safety data sheet for Coronarin A indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation .

Zukünftige Richtungen

Coronarin A has been highlighted as a valuable lead compound for the treatment of type 2 diabetes mellitus (T2DM) . It has been found to ameliorate glucose homeostasis of diabetic mice , indicating its potential therapeutic applications in the future.

Eigenschaften

IUPAC Name

(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBUXSXDFNUAG-UDMCIFMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coronarin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coronarin A
Reactant of Route 2
Coronarin A
Reactant of Route 3
Coronarin A
Reactant of Route 4
Coronarin A
Reactant of Route 5
Coronarin A
Reactant of Route 6
Coronarin A

Q & A

Q1: What is the primary biological activity attributed to Coronarin A?

A1: Coronarin A has demonstrated promising antiangiogenic activity. []

Q2: How does Coronarin A exert its antiangiogenic effects?

A2: Coronarin A effectively inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] Additionally, it suppresses the tube formation of HUVECs induced by growth factors. [] These findings suggest that Coronarin A may interfere with crucial steps in angiogenesis, such as endothelial cell proliferation and migration.

Q3: Does Coronarin A exhibit other biological activities?

A3: Yes, research suggests Coronarin A may possess cytotoxic activity against specific cancer cell lines. [, ]

Q4: Are there any studies investigating the effects of Coronarin A on specific signaling pathways?

A4: While research on Coronarin A's specific molecular targets is ongoing, some studies indicate it may interact with the JNK pathway in human hepatocellular carcinoma cells. [] This interaction has been linked to apoptosis induction in these cells.

Q5: What is the molecular formula and weight of Coronarin A?

A5: The molecular formula of Coronarin A is C20H28O2, and its molecular weight is 300.44 g/mol.

Q6: Is there spectroscopic data available to characterize Coronarin A?

A6: While specific spectroscopic data for Coronarin A is not provided in the provided abstracts, its structure elucidation has been achieved through various spectroscopic techniques, including 1D and 2D NMR, IR, and MS. [, , , , ]

Q7: How does the structure of Coronarin A relate to its biological activity?

A7: Studies comparing Coronarin A with related compounds suggest the lactone ring is crucial for its cytotoxic activity. [] Additionally, the presence of hydroxyl groups at specific positions on the molecule seems to influence its potency. [] More detailed SAR studies focusing on Coronarin A specifically would be valuable to further understand the relationship between its structure and various biological activities.

Q8: Are there any studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Coronarin A?

A8: Currently, there is limited publicly available data on the PK/PD profile of Coronarin A. Further research is necessary to understand its behavior in vivo.

Q9: Has Coronarin A shown efficacy in any in vitro models?

A10: Yes, Coronarin A has demonstrated efficacy in inhibiting HUVEC proliferation and tube formation in vitro. [] Additionally, it has shown cytotoxicity against certain cancer cell lines in vitro. [, ]

Q10: Is there any information about the toxicity of Coronarin A?

A12: While the provided abstracts do not contain specific toxicity data for Coronarin A, one study mentions that a related compound, villosin, exhibited a high selectivity index (>416) for cancer cells over non-cancerous Vero cells. [] This suggests that some compounds in this class may possess a favorable safety profile, but further research specifically focusing on Coronarin A is needed.

Q11: What analytical methods are commonly used to characterize and quantify Coronarin A?

A13: Coronarin A has been characterized and quantified using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC). [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.